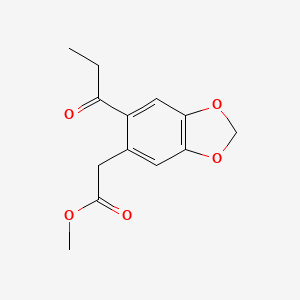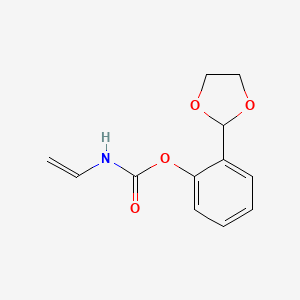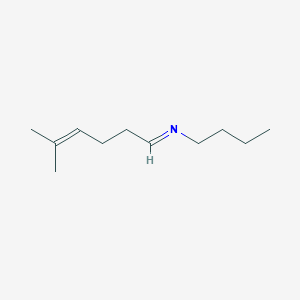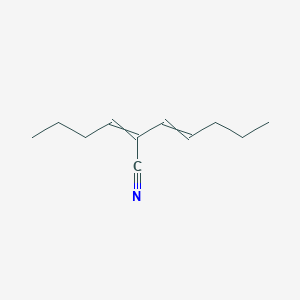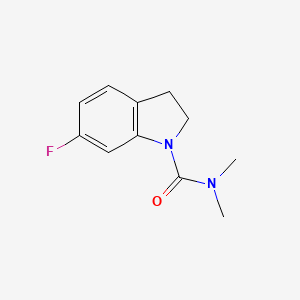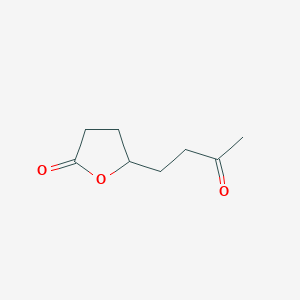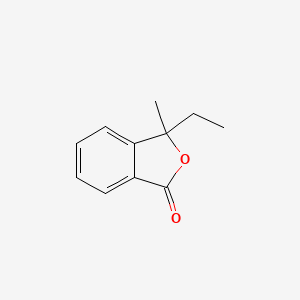
3-Ethyl-3-methyl-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological activities and are found in various natural products and synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Ethyl-3-methyl-2-benzofuran-1-one, can be achieved through several methods:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration.
Palladium or Platinum-Catalyzed Ring Closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This method follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This method involves the construction of α-aryloxycarbonyls.
Photolytic Cyclization: This method involves the cyclization of α-phenylketones.
Gold (III)-Catalyzed Tandem Reaction: This method involves the reaction of O-arylhydroxylamines with 1,3-dicarbonyl substrates.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes, such as palladium-catalyzed C-H bond functionalization and one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium, platinum, and gold(III) compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2,3-diones, while reduction reactions may yield benzofuran-2-ols .
Scientific Research Applications
3-Ethyl-3-methyl-2-benzofuran-1-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make benzofuran derivatives useful in treating conditions such as paroxysmal supraventricular tachycardia and atrial premature beats .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: An antiarrhythmic agent used to treat cardiac dysrhythmias.
Dronedarone: A drug used to stop atrial fibrillation and atrial flutter relapses.
Naltrindole: An antagonist of different opioid receptor agonists.
Uniqueness
3-Ethyl-3-methyl-2-benzofuran-1-one is unique due to its specific structural features and biological activities.
Properties
CAS No. |
86954-89-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-ethyl-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-11(2)9-7-5-4-6-8(9)10(12)13-11/h4-7H,3H2,1-2H3 |
InChI Key |
RUQKXIFMFMUZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


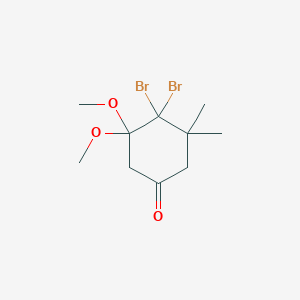
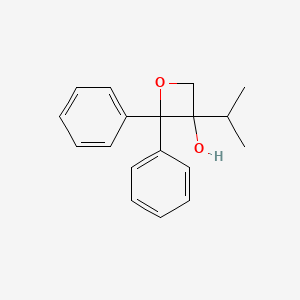
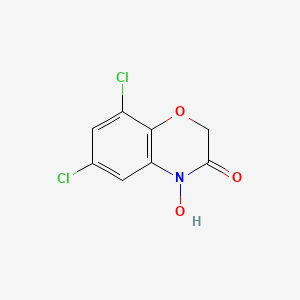
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)

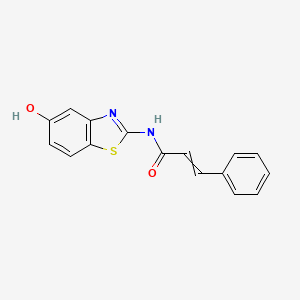
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
